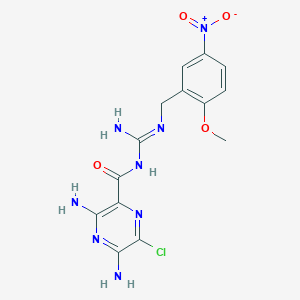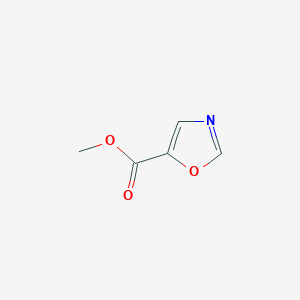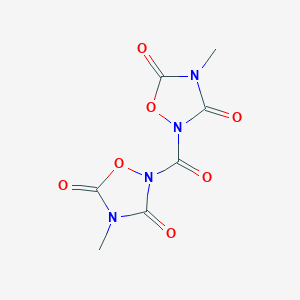
小檗碱
描述
科学研究应用
小檗碱具有广泛的科学研究应用:
化学: 小檗碱由于其鲜艳的黄色和在紫外光下的荧光而被用作天然染料.
生物学: 它用于组织学中对肥大细胞中的肝素进行染色.
医学: 小檗碱在治疗糖尿病、心血管疾病和感染方面显示出潜力.
工业: 小檗碱用于生产补充剂和药物.
作用机制
小檗碱通过多种机制发挥其作用:
AMP 活化蛋白激酶 (AMPK) 激活: 小檗碱激活 AMPK,AMPK 调节细胞能量平衡并改善葡萄糖和脂质代谢.
抑制肝脏脂质生成: 小檗碱抑制参与脂质合成的酶,例如乙酰辅酶 A 羧化酶.
改善胰岛素抵抗: 小檗碱通过促进胰岛素受体表达和活性来增强胰岛素敏感性.
调节肠道微生物群: 小檗碱调节肠道微生物群的组成和代谢,有助于其代谢作用.
6. 与相似化合物的比较
小檗碱通常与其他生物碱和具有相似药理特性的化合物进行比较:
相似化合物:
- 二甲双胍
- 姜黄素
- 槲皮素
- 水飞蓟素
小檗碱因其广泛的药理活性及其能够同时靶向多种途径而脱颖而出。
生化分析
Biochemical Properties
Berberine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, berberine activates AMP-activated protein kinase (AMPK) , a crucial enzyme in cellular energy homeostasis . This activation leads to the inhibition of acetyl-CoA carboxylase and HMG-CoA reductase , enzymes involved in lipid synthesis . Additionally, berberine stabilizes the mRNA of the low-density lipoprotein (LDL) receptor , enhancing its expression and promoting cholesterol clearance from the bloodstream .
Cellular Effects
Berberine exerts various effects on different cell types and cellular processes. In hepatocytes, it reduces lipid accumulation by modulating lipid metabolism pathways . In cancer cells, berberine induces apoptosis and inhibits proliferation by affecting cell signaling pathways such as MAPK and PI3K/Akt . Furthermore, berberine influences gene expression by modulating transcription factors like NF-κB and AP-1 , leading to anti-inflammatory effects .
Molecular Mechanism
At the molecular level, berberine exerts its effects through multiple mechanisms. It binds to and inhibits the activity of topoisomerase , an enzyme involved in DNA replication . Berberine also interacts with cytochrome P450 enzymes, affecting drug metabolism . Additionally, it modulates the expression of genes involved in lipid and glucose metabolism by activating AMPK and inhibiting SREBP-1c , a key regulator of lipid synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of berberine change over time. Berberine is relatively stable under physiological conditions but can degrade under extreme pH or temperature . Long-term studies have shown that berberine maintains its efficacy in reducing lipid levels and improving insulin sensitivity over extended periods . Its effects on cellular function may diminish with prolonged exposure due to adaptive cellular responses .
Dosage Effects in Animal Models
The effects of berberine vary with different dosages in animal models. At low to moderate doses, berberine effectively reduces blood glucose and lipid levels without significant adverse effects . At high doses, berberine can cause gastrointestinal disturbances and hepatotoxicity . Threshold effects have been observed, where increasing the dose beyond a certain point does not proportionally enhance its therapeutic effects .
Metabolic Pathways
Berberine is involved in several metabolic pathways. It enhances glycolysis and inhibits gluconeogenesis in the liver by activating AMPK . Berberine also affects lipid metabolism by inhibiting the synthesis of fatty acids and cholesterol . It interacts with enzymes such as phosphofructokinase and glucose-6-phosphatase , modulating metabolic flux and reducing glucose production .
Transport and Distribution
Within cells and tissues, berberine is transported and distributed through various mechanisms. It is absorbed in the intestines and transported to the liver, where it undergoes extensive metabolism . Berberine interacts with transporters such as P-glycoprotein , affecting its bioavailability and distribution . It accumulates in tissues like the liver, kidneys, and intestines, where it exerts its pharmacological effects .
Subcellular Localization
Berberine’s subcellular localization influences its activity and function. It is primarily localized in the cytoplasm and mitochondria, where it affects cellular metabolism . Berberine can also localize to the nucleus, where it interacts with DNA and modulates gene expression . Post-translational modifications, such as phosphorylation, may influence its targeting to specific cellular compartments .
准备方法
合成路线和反应条件: 小檗碱可以通过多种方法合成。 一种常见的方法包括将 3,4-二甲氧基苯甲醛与 2,3-二甲氧基苄胺缩合,然后进行环化和氧化步骤 . 反应条件通常涉及使用强酸和氧化剂。
工业生产方法: 小檗碱的工业生产通常涉及从天然来源中提取。 例如,可以使用甲醇热提取从小檗属植物的根、根茎、茎和树皮中提取小檗碱 . 然后使用薄层色谱和高效液相色谱等技术纯化提取的小檗碱 .
化学反应分析
反应类型: 小檗碱会发生各种化学反应,包括:
氧化: 小檗碱可以被氧化生成小檗红和其他衍生物.
还原: 小檗碱的还原可以生成二氢小檗碱.
取代: 小檗碱可以发生取代反应,特别是在甲氧基上.
常用试剂和条件:
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢.
还原: 通常使用硼氢化钠等还原剂.
取代: 取代反应可能涉及碘甲烷和氢化钠等试剂.
主要产物:
氧化: 小檗红和其他氧化衍生物.
还原: 二氢小檗碱.
取代: 各种取代的小檗碱衍生物.
相似化合物的比较
- Metformin
- Curcumin
- Quercetin
- Silymarin
Berberine stands out due to its broad spectrum of pharmacological activities and its ability to target multiple pathways simultaneously.
属性
IUPAC Name |
16,17-dimethoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18NO4/c1-22-17-4-3-12-7-16-14-9-19-18(24-11-25-19)8-13(14)5-6-21(16)10-15(12)20(17)23-2/h3-4,7-10H,5-6,11H2,1-2H3/q+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBHILYKTIRIUTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC5=C(C=C4CC3)OCO5)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18NO4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9043857 | |
| Record name | Berberine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9043857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow solid; [Merck Index], Solid | |
| Record name | Berberine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20314 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Berberine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003409 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2086-83-1 | |
| Record name | Berberine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2086-83-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Berberine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002086831 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Berberine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04115 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Berberine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9043857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Berberine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.572 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BERBERINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0I8Y3P32UF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Berberine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003409 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
145 °C | |
| Record name | Berberine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04115 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Berberine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003409 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(1S,5R)-6,6-dimethyl-4-oxo-2-bicyclo[3.1.1]hept-2-enyl]methyl 2,2-dimethylpropanoate](/img/structure/B55505.png)




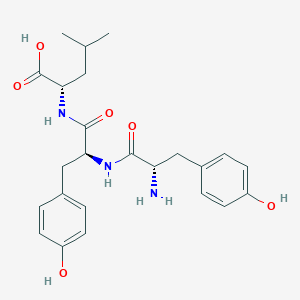



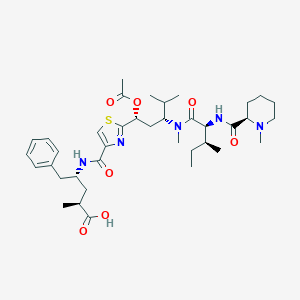
![3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B55530.png)
